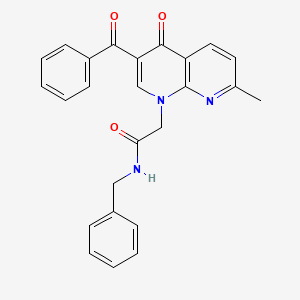

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide

Description

Properties

IUPAC Name |

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1-yl)-N-benzylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H21N3O3/c1-17-12-13-20-24(31)21(23(30)19-10-6-3-7-11-19)15-28(25(20)27-17)16-22(29)26-14-18-8-4-2-5-9-18/h2-13,15H,14,16H2,1H3,(H,26,29) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RPFSDRJKPDRNHL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=C1)C(=O)C(=CN2CC(=O)NCC3=CC=CC=C3)C(=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H21N3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the naphthyridine core: This can be achieved through cyclization reactions involving appropriate precursors.

Introduction of the benzoyl group: This step might involve Friedel-Crafts acylation using benzoyl chloride and a Lewis acid catalyst.

Attachment of the benzylacetamide moiety: This could be done through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide can undergo various chemical reactions, including:

Oxidation: This might involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Common reducing agents like sodium borohydride or lithium aluminum hydride could be used.

Substitution: Nucleophilic or electrophilic substitution reactions can occur depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or basic medium.

Reduction: Sodium borohydride in methanol or ethanol.

Substitution: Halogenated solvents and appropriate nucleophiles or electrophiles.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry: As a building block for the synthesis of more complex molecules.

Biology: Potential use as a probe in biochemical assays.

Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

Industry: Possible applications in the development of new materials or catalysts.

Mechanism of Action

The mechanism of action of 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide would involve its interaction with specific molecular targets. This could include:

Enzyme inhibition: Binding to the active site of enzymes and inhibiting their activity.

Receptor modulation: Interacting with cellular receptors to modulate signaling pathways.

DNA intercalation: Inserting between DNA base pairs and affecting transcription and replication processes.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the 1,8-Naphthyridine Family

The 1,8-naphthyridine core is a common feature in several bioactive compounds. Key structural variations and their implications are summarized below:

*Calculated based on molecular formula. †Activity inferred from structural analogs.

- Substituent Effects : The target compound’s 3-benzoyl group distinguishes it from adamantyl or simpler carboxamide substituents in analogs like compound 65. Benzoyl groups are associated with enhanced π-π stacking interactions in enzyme active sites compared to adamantyl’s bulky hydrophobicity .

- Acetamide vs. Carboxamide : The N-benzylacetamide linker in the target compound may confer greater metabolic stability than primary carboxamides (e.g., compound 67), which are prone to hydrolysis .

N-Benzylacetamide-Containing Derivatives

N-Benzylacetamide is a recurring motif in bioactive molecules. highlights compounds such as N-benzhydryl-2-(N’-methyl-N’-hydroxyureido)-L-3-phenylpropanamide (5) and hydroxamic acids (6–10), which share the N-aryl/alkylacetamide backbone but differ in appended functional groups :

*Estimated using computational tools.

- Biological Activity: Unlike hydroxamic acids (e.g., compound 8), which exhibit metal-chelating and antioxidant properties , the target compound’s lack of a hydroxamate group suggests divergent mechanisms, possibly targeting non-metalloenzymes.

Biological Activity

2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide is a synthetic compound belonging to the naphthyridine class, known for its diverse biological activities. This article delves into its biological activity, mechanisms of action, and potential therapeutic applications based on existing research.

Chemical Structure and Properties

The compound's molecular formula is with a molecular weight of approximately 425.48 g/mol. Its structure comprises a naphthyridine core with various functional groups that contribute to its biological properties.

Structural Features

| Feature | Description |

|---|---|

| Core Structure | 1,8-Naphthyridine ring |

| Functional Groups | Benzoyl group, methyl group, and acetamide moiety |

| Molecular Weight | 425.48 g/mol |

Antimicrobial Properties

Research indicates that naphthyridine derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds similar to 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide demonstrate effectiveness against various bacterial strains and fungi. The mechanism often involves the inhibition of bacterial DNA gyrase or topoisomerase enzymes, essential for DNA replication.

Anticancer Activity

Preliminary studies suggest that this compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. Specific pathways affected include:

- Inhibition of PI3K/Akt signaling : This pathway is crucial for cell survival and proliferation.

- Activation of p53 : A tumor suppressor protein that plays a vital role in preventing cancer formation.

Enzyme Inhibition

The compound has shown potential as an enzyme inhibitor, particularly in the context of kinases and phosphatases involved in cancer progression and inflammation. This inhibition can lead to reduced tumor growth and enhanced sensitivity to existing chemotherapeutic agents.

Study 1: Antimicrobial Efficacy

A study conducted on various naphthyridine derivatives revealed that 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide exhibited notable antibacterial activity against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be as low as 5 µg/mL.

Study 2: Anticancer Mechanism

In vitro studies on human breast cancer cell lines demonstrated that treatment with the compound resulted in a significant reduction in cell viability (up to 70% at concentrations of 10 µM). Flow cytometry analysis indicated an increase in apoptotic cells, confirming its potential as an anticancer agent.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets:

- DNA Gyrase Inhibition : Prevents bacterial DNA replication.

- Apoptosis Induction : Activates intrinsic apoptotic pathways in cancer cells.

- Enzyme Interaction : Modulates the activity of kinases involved in signaling pathways related to cancer progression.

Q & A

Q. What are the standard synthetic routes for preparing 2-(3-benzoyl-7-methyl-4-oxo-1,8-naphthyridin-1(4H)-yl)-N-benzylacetamide?

The synthesis typically involves multi-step procedures, starting with the formation of the naphthyridinone core via cyclization reactions. For example, the acetamide moiety is introduced through coupling reactions between activated intermediates (e.g., acid chlorides or activated esters) and benzylamine derivatives. Solvents like dimethylformamide (DMF) or acetonitrile are often used under reflux conditions. Key intermediates are purified via recrystallization or column chromatography, with yields optimized by controlling reaction time and temperature .

Q. What analytical techniques are recommended for structural characterization of this compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is critical for confirming the position of substituents on the naphthyridinone core and acetamide group. Infrared (IR) spectroscopy identifies functional groups like carbonyls (C=O) and amides (N–H). High-Performance Liquid Chromatography (HPLC) ensures purity (>98%), while mass spectrometry (EI-MS or ESI-MS) confirms molecular weight. X-ray crystallography, though less common, can resolve crystal packing and stereochemistry .

Q. How does the solubility profile of this compound influence formulation for biological assays?

The compound exhibits limited aqueous solubility due to its hydrophobic naphthyridinone core and benzyl groups. Polar aprotic solvents like DMSO or DMF are often used for stock solutions, followed by dilution in buffered saline or cell culture media. Surfactants (e.g., Tween-80) or cyclodextrin-based formulations may enhance solubility for in vivo studies .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Use personal protective equipment (PPE), including nitrile gloves and lab coats. In case of skin contact, wash immediately with soap and water. For inhalation exposure, move to fresh air and seek medical attention. Store in a cool, dry place away from oxidizing agents. First-aid measures should align with OSHA/GHS guidelines .

Advanced Research Questions

Q. What is the hypothesized mechanism of action for this compound in modulating cellular pathways?

Preliminary studies on structurally related naphthyridinones suggest interactions with kinase enzymes (e.g., MAPK or PI3K) or DNA topoisomerases, leading to antiproliferative effects. Computational docking studies using force fields like CGenFF can predict binding affinities to target proteins. Experimental validation requires kinase inhibition assays and cellular viability tests (e.g., MTT assay) .

Q. How can structure-activity relationship (SAR) studies optimize this compound's bioactivity?

Systematic modifications to the benzoyl group (e.g., introducing electron-withdrawing substituents like -F or -NO₂) or the benzylacetamide side chain can enhance target selectivity. For example, replacing the benzyl group with a 4-methoxyphenyl moiety (as in ) improved solubility and potency in analogous compounds. SAR should be guided by molecular dynamics simulations and in vitro screening .

Q. What strategies resolve contradictions in biological activity data across different assay systems?

Discrepancies between in vitro and in vivo results may arise from metabolic instability or poor pharmacokinetics. Use metabolic stability assays (e.g., liver microsomes) to identify degradation pathways. Parallel studies in 3D cell cultures or organoids can bridge the gap between monolayer cell assays and animal models .

Q. How can researchers address challenges in achieving high-purity batches during scale-up synthesis?

Optimize purification using orthogonal methods:

- Step 1: Remove impurities via silica gel chromatography with gradients of ethyl acetate/hexane.

- Step 2: Recrystallize from methanol/water (4:1) to eliminate residual solvents.

- Step 3: Validate purity using HPLC with dual-wavelength detection (e.g., 230 nm and 254 nm) to detect co-eluting impurities .

Q. What computational tools are recommended for rational design of derivatives with improved efficacy?

The CHARMM General Force Field (CGenFF) predicts ligand-receptor interactions and solvation energies. Molecular docking (AutoDock Vina) and QSAR models can prioritize derivatives for synthesis. Density Functional Theory (DFT) calculations assess electronic properties influencing reactivity .

Q. How do researchers validate target engagement in complex biological systems?

Employ techniques like:

- Cellular Thermal Shift Assay (CETSA): Confirm target protein stabilization upon compound binding.

- Fluorescence Polarization: Measure displacement of fluorescent probes from the target.

- CRISPR/Cas9 Knockout Models: Verify loss of activity in target-deficient cells .

Methodological Notes

- Data Analysis: Use nonlinear regression (e.g., GraphPad Prism) for IC₅₀ calculations.

- Contradiction Resolution: Apply Hill coefficients to assess cooperativity in dose-response curves.

- Ethical Compliance: Adhere to ARRIVE guidelines for animal studies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.